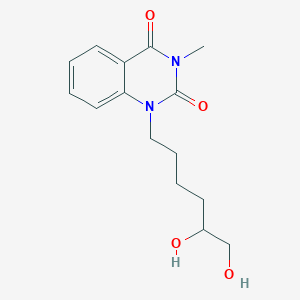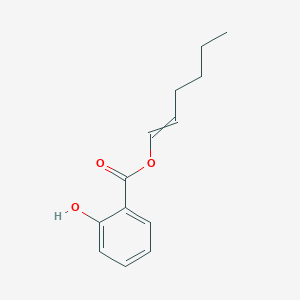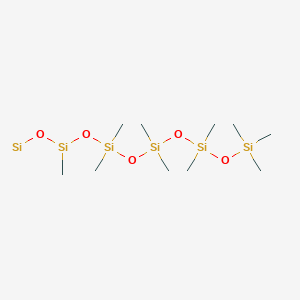
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-dimethylbutoxy group and two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,3-dimethylbutanol with benzene-1,2-dicarbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic substitution reactions, where substituents on the ring influence reactivity.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The cyano groups can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while reduction may convert cyano groups to amines.
Applications De Recherche Scientifique
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the 3,3-dimethylbutoxy group but shares the cyano substituents.
3-(3,3-Dimethylbutyl)benzene: Similar structure but without the cyano groups.
Uniqueness
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the 3,3-dimethylbutoxy group and the cyano groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Propriétés
| 183481-21-2 | |
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-(3,3-dimethylbutoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)7-8-17-13-6-4-5-11(9-15)12(13)10-16/h4-6H,7-8H2,1-3H3 |
Clé InChI |
QWZIVIWWRPTQHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOC1=CC=CC(=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


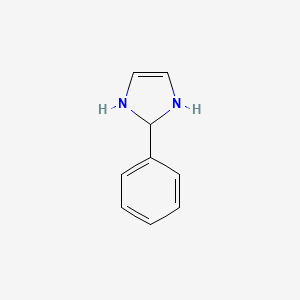
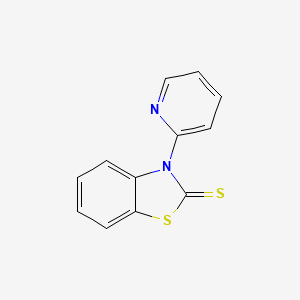
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
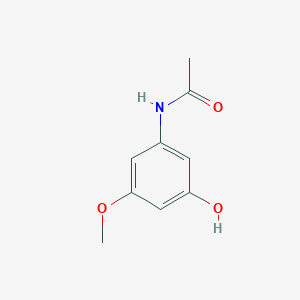
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)

